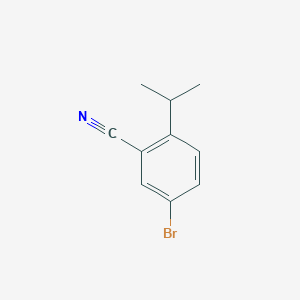

5-Bromo-2-(propan-2-yl)benzonitrile

Description

5-Bromo-2-(propan-2-yl)benzonitrile is an aromatic nitrile derivative featuring a bromine atom at the 5th position and an isopropyl group at the 2nd position of the benzene ring. The isopropyl group confers steric bulk and lipophilicity, distinguishing it from compounds with smaller or polar substituents like hydroxyl, methyl, or fluorine groups .

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

5-bromo-2-propan-2-ylbenzonitrile |

InChI |

InChI=1S/C10H10BrN/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 |

InChI Key |

NENIZXLKGOSYGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-(propan-2-yl)benzonitrile involves the bromination of 2-(propan-2-yl)benzonitrile. This can be achieved by reacting 2-(propan-2-yl)benzonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(propan-2-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Scientific Research Applications

5-Bromo-2-(propan-2-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propan-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or protein function. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the nitrile group and the electron-donating effect of the isopropyl group, which can stabilize or destabilize reaction intermediates .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Hydrophobicity : The isopropyl group in 5-Bromo-2-(propan-2-yl)benzonitrile likely increases lipophilicity compared to polar substituents (e.g., -OH or morpholinyl), impacting solubility and membrane permeability .

- Steric Effects : Bulky groups like isopropyl may hinder electrophilic substitution reactions at the ortho position relative to smaller substituents (e.g., -F or -CH₃) .

Comparative Reactivity :

- Electron-donating groups (e.g., isopropyl) may deactivate the ring toward electrophilic substitution compared to electron-withdrawing substituents (-F, -CN) .

- The nitrile group facilitates nucleophilic displacement reactions, especially under catalytic conditions (e.g., Pd-mediated cross-couplings) .

Biological Activity

5-Bromo-2-(propan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its chemical formula . The presence of the bromine atom and the isopropyl group significantly influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, derivatives of benzonitrile have been evaluated for their effects on melanoma and other tumor types, demonstrating significant cytotoxicity through reactive oxygen species (ROS) generation and apoptosis induction .

- Anticonvulsant Properties : Some benzonitrile derivatives have been assessed for anticonvulsant activity. In particular, compounds with structural similarities to this compound have shown protective effects in seizure models, indicating potential therapeutic applications in epilepsy .

The mechanisms through which this compound exerts its biological effects may include:

- Induction of Apoptosis : Similar compounds have been found to activate intrinsic apoptotic pathways, leading to cell death in malignant cells through the modulation of signaling pathways such as AKT/BIM .

- Modulation of Receptor Activity : Some studies suggest that benzonitrile derivatives might interact with androgen receptors or other nuclear receptors, influencing cellular pathways related to growth and survival .

Case Studies

- Antitumor Effects : A study involving benzofuroxan derivatives highlighted their ability to induce apoptosis in melanoma cells via ROS production. The mechanism involved mitochondrial dysfunction and activation of caspases, which are critical mediators of apoptosis .

- Anticonvulsant Activity : In a pharmacological evaluation, certain benzonitrile derivatives exhibited significant anticonvulsant effects compared to standard treatments like valproate. The study emphasized the importance of structural features such as lipophilicity and electron-donating capacity for enhancing activity .

Data Tables

| Activity | Compound | Effect | Mechanism |

|---|---|---|---|

| Antitumor | Benzofuroxan Derivative | Induces apoptosis | ROS generation, mitochondrial damage |

| Anticonvulsant | Benzonitrile Derivative | Protective against seizures | Modulation of neurotransmitter systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.